molecular formula C25H15F11N2O4S B11098596 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide

3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide

Cat. No.: B11098596
M. Wt: 648.4 g/mol
InChI Key: ZWIHSCSCOVFRTO-UHFFFAOYSA-N
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Description

3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide is a complex organic compound characterized by its unique structure, which includes nitro, trifluoromethyl, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Nitrobenzamide Core: The initial step involves the nitration of benzamide to introduce the nitro group.

    Introduction of the Phenylsulfanyl Group: This step involves the substitution reaction where a phenylsulfanyl group is introduced to the benzamide core.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of a trifluoromethylphenyl group to the intermediate compound.

    Incorporation of the Octafluoropentyl Group: The final step involves the etherification reaction to attach the octafluoropentyl group to the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The phenylsulfanyl group can be oxidized to form a sulfone group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Amine Derivatives: Formed from the reduction of the nitro group.

    Sulfone Derivatives: Formed from the oxidation of the phenylsulfanyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl and phenylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(4-nitrophenyl)aniline: Similar in structure but lacks the trifluoromethyl and octafluoropentyl groups.

    2,2,3,3,4,4,5,5-octafluoropentyl acrylate: Contains the octafluoropentyl group but differs in the rest of the structure.

    Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Contains the octafluoropentyl group but has a different functional group.

Uniqueness

The uniqueness of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide lies in its combination of nitro, trifluoromethyl, and phenylsulfanyl groups, along with the octafluoropentyl ether linkage. This unique combination imparts specific chemical and physical properties that are not found in similar compounds.

Properties

Molecular Formula

C25H15F11N2O4S

Molecular Weight

648.4 g/mol

IUPAC Name

3-nitro-N-[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)-3-(trifluoromethyl)phenyl]-4-phenylsulfanylbenzamide

InChI

InChI=1S/C25H15F11N2O4S/c26-21(27)23(30,31)25(35,36)22(28,29)12-42-18-8-7-14(11-16(18)24(32,33)34)37-20(39)13-6-9-19(17(10-13)38(40)41)43-15-4-2-1-3-5-15/h1-11,21H,12H2,(H,37,39)

InChI Key

ZWIHSCSCOVFRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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